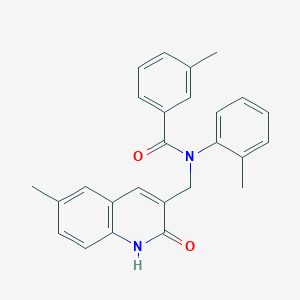
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide, commonly known as HMN-214, is a small molecule compound that has been studied extensively for its potential use in cancer therapy. HMN-214 belongs to the class of benzamide derivatives and has shown promising results in preclinical studies for the treatment of various cancers, including leukemia, breast cancer, and lung cancer.
Mécanisme D'action
The mechanism of action of HMN-214 is not fully understood, but it has been shown to target multiple signaling pathways involved in cancer cell growth and survival. HMN-214 has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. HMN-214 has also been shown to inhibit the activity of the STAT3 pathway, which is involved in tumor cell survival and immune evasion. Additionally, HMN-214 has been shown to inhibit the activity of the HIF-1α pathway, which is involved in angiogenesis and tumor growth.
Biochemical and physiological effects:
HMN-214 has been shown to have a low toxicity profile in preclinical studies, with no significant adverse effects observed at therapeutic doses. HMN-214 has been shown to have good pharmacokinetic properties, with a long half-life and good bioavailability. HMN-214 has been shown to accumulate in tumor tissue, suggesting that it may have a selective effect on cancer cells. HMN-214 has been shown to induce apoptosis and inhibit angiogenesis in tumor tissue, leading to a reduction in tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
HMN-214 has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. HMN-214 has been shown to have a low toxicity profile, which allows for higher doses to be used in preclinical studies. HMN-214 has also been shown to have good pharmacokinetic properties, which allows for a longer duration of action. However, HMN-214 has some limitations for lab experiments. It has not been tested extensively in clinical trials, and its efficacy and safety in humans are not fully understood. Additionally, the mechanism of action of HMN-214 is not fully understood, which makes it difficult to optimize its use in cancer therapy.
Orientations Futures
There are several future directions for HMN-214 research. First, further preclinical studies are needed to understand the mechanism of action of HMN-214 and to optimize its use in cancer therapy. Second, clinical trials are needed to evaluate the efficacy and safety of HMN-214 in humans. Third, HMN-214 could be tested in combination with other chemotherapy agents to evaluate its synergistic effects. Fourth, HMN-214 could be tested in combination with immunotherapy agents to evaluate its potential use in combination therapy. Fifth, HMN-214 could be tested in different cancer types to evaluate its potential use in a broader range of cancers. Overall, HMN-214 has shown promising results in preclinical studies and has the potential to be a valuable addition to cancer therapy.
Méthodes De Synthèse
The synthesis of HMN-214 involves a multi-step process that includes the reaction of 2-chloro-6-methylquinoline with 3-amino-N-methylbenzamide in the presence of a base, followed by the reaction of the resulting intermediate with o-tolylboronic acid in the presence of a palladium catalyst. The final product is obtained after purification by column chromatography. The synthesis method has been optimized to yield a high purity and high yield of HMN-214.
Applications De Recherche Scientifique
HMN-214 has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that HMN-214 can inhibit the growth of various cancer cell lines, including leukemia, breast cancer, and lung cancer. HMN-214 has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models. HMN-214 has also been studied in combination with other chemotherapy agents and has shown synergistic effects in inhibiting tumor growth.
Propriétés
IUPAC Name |
3-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-7-6-9-20(13-17)26(30)28(24-10-5-4-8-19(24)3)16-22-15-21-14-18(2)11-12-23(21)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPAVDDZDPLSJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

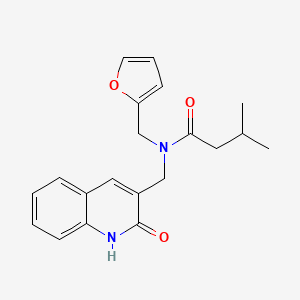
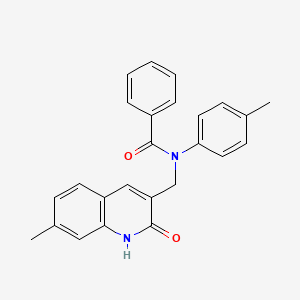
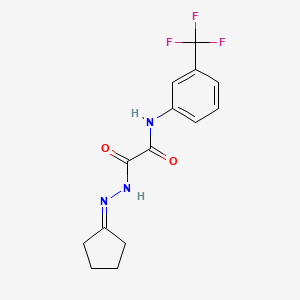
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7691670.png)
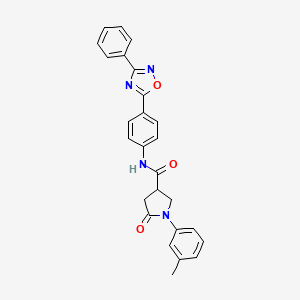
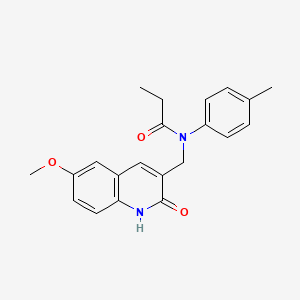
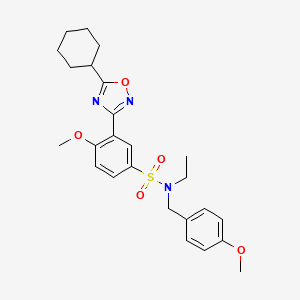
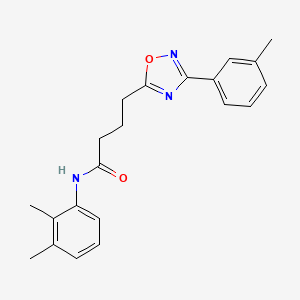
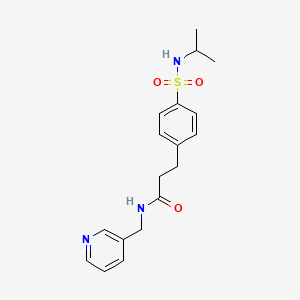
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691728.png)
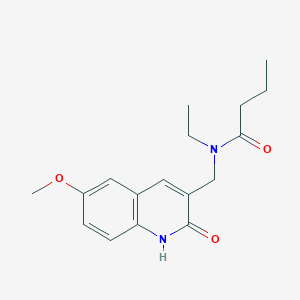
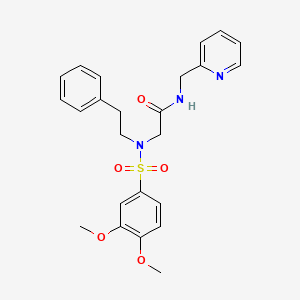
![N-(4-bromo-2-fluorophenyl)-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7691748.png)
![1-(2,5-dichlorobenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B7691752.png)